molecular formula C9H8ClN3 B2640590 5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile CAS No. 2230808-43-0

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile

Cat. No. B2640590
CAS RN: 2230808-43-0
M. Wt: 193.63
InChI Key: UBYFDTJQFRRNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C9H8ClN3. It has a molecular weight of 193.64 . This compound is available in powder form .


Molecular Structure Analysis

The InChI code for “5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile” is 1S/C9H8ClN3/c10-8-5-12-9(3-6(8)4-11)13-7-1-2-7/h3,5,7H,1-2H2,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated the synthesis and structural analysis of related pyridine derivatives. For instance, a study detailed the synthesis of a pyridine derivative from a chlorinated precursor, highlighting its structural features through X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This research sheds light on the structural complexities and potential applications of such compounds in various chemical processes (Tranfić et al., 2011).

Biological Activity and Cytotoxicity

  • Another study focused on the synthesis of pyrazolo[5, 1-c][1, 2, 4] triazines from 5-Aminopyrazole, utilizing similar compounds as intermediates. The synthesized compounds were evaluated for their antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7), indicating potential applications in the field of medicinal chemistry (Al-Adiwish et al., 2017).

Anti-Inflammatory Properties

  • Compounds synthesized from similar pyridine carbonitriles have been evaluated for their anti-inflammatory activities. This suggests a potential application in developing new anti-inflammatory drugs or chemicals (El-Dean et al., 2016).

Docking Studies for Pharmaceutical Applications

  • Research involving the docking studies of synthesized chromeno[2,3-b]pyridine-3-carbonitriles, which includes similar compounds, was carried out to understand their interaction with biological targets such as protein kinases. This is crucial in drug design and pharmaceutical research (Vereshchagin et al., 2017).

Synthesis of Kinase Inhibitors

  • A study reported the synthesis of thieno[2,3-b]pyridine-5-carbonitriles, which are structurally related and key intermediates in the synthesis of various kinase inhibitors. This points to applications in the development of targeted cancer therapies (Tumey et al., 2008).

Optical and Electronic Properties

  • The synthesis and characterization of pyridine derivatives, including their optical and diode characteristics, have been explored. Such research is vital for the development of new materials in electronics and photonics (Zedan et al., 2020).

Safety and Hazards

The safety data sheet (MSDS) for “5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile” can be found at the provided link . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

5-chloro-2-(cyclopropylamino)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-5-12-9(3-6(8)4-11)13-7-1-2-7/h3,5,7H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYFDTJQFRRNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(cyclopropylamino)pyridine-4-carbonitrile

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